tert-butyl N-(3-aminooxan-4-yl)carbamate
Description
tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a white to yellow solid that is used in various chemical and biological applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-(3-aminooxan-4-yl)carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
InChI Key |
ABPWYJBKUUVONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate typically involves the reaction of the corresponding amine with tert-butyl carbamate under suitable conditions. One common method is to react the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Carbamate Formation
The synthesis typically involves reacting the oxane-derived amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate. This reaction is performed under controlled conditions (e.g., low temperature, organic solvents like dichloromethane) to ensure stability and minimize side reactions .
| Reagent | Role | Conditions |
|---|---|---|
| tert-Butyl chloroformate | Carbamate-forming reagent | 0°C to room temperature |
| Triethylamine | Base (neutralizes HCl) | Organic solvent (e.g., DCM) |
Decarboxylative Amination
A base-mediated intramolecular decarboxylation method has been reported for synthesizing alkylamines from alkanoyloxycarbamates. While not directly demonstrated for this compound, analogous systems show that cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C efficiently drives decarboxylation, yielding alkylamines in high purity .
| Parameter | Optimal Value |
|---|---|
| Base | Cs₂CO₃ (1.0 equiv) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 100°C |
| Reaction Time | 1 h |
Reaction Mechanisms
The compound undergoes acid-mediated cleavage and nucleophilic substitution , driven by its carbamate and amino functionalities.
Acid-Mediated Cleavage
Under acidic conditions, the tert-butyl group is cleaved, generating a reactive carbamate intermediate. This intermediate can interact with molecular targets, enabling applications in medicinal chemistry .
Mechanism :
-
Protonation of the carbamate oxygen weakens the carbamate bond.
-
Tert-butyl group leaves as a stable carbocation.
-
Intermediate undergoes hydrolysis to release the oxane-amine derivative.
Nucleophilic Substitution
The amino group in the oxane ring can act as a nucleophile, participating in substitution reactions with electrophiles (e.g., alkyl halides). For example, phase-transfer catalysis (PTC) reactions, such as alkylation with methyl sulfate, have been demonstrated in similar tert-butyl carbamate derivatives .
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Alkylation (PTC) | Methyl sulfate, Tetrabutyl ammonium bromide | Ethyl acetate, KOH |
| Substitution | Alkyl halides, amines | Basic conditions (e.g., NaOH) |
Enzyme Inhibition
Related compounds, such as tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate, exhibit activity against acetylcholinesterase (AChE) and β-secretase , enzymes implicated in neurodegenerative diseases. This suggests analogous reactivity pathways for the oxane derivative.
Neuroprotective Effects
In vitro studies on similar carbamates demonstrate cytoprotective properties , including protection against amyloid-beta-induced apoptosis. The tert-butyl group’s stability likely enhances bioavailability for such applications.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl N-(3-aminooxan-4-yl)carbamate has garnered attention for its potential therapeutic properties. Preliminary studies suggest that it may interact with biological targets, influencing pathways related to cell growth and apoptosis. The following table summarizes its potential medicinal applications:
| Application Area | Description |
|---|---|
| Drug Development | The compound's structural features suggest interactions with enzymes or receptors, making it valuable in drug design. |
| Biological Activity | Similar compounds have shown significant biological activity, indicating potential therapeutic uses . |
| Target Interactions | Ongoing research aims to elucidate the specific molecular targets and mechanisms of action . |
Case Studies
Several studies have investigated the applications of this compound:
- Interaction Studies : Research indicates that the compound may influence key signaling pathways involved in cancer cell proliferation. Further investigations are required to confirm these findings through in vitro and in vivo models .
- Therapeutic Potential : A study explored the compound's efficacy as a potential treatment for neurodegenerative diseases, demonstrating its ability to modulate cellular responses under pathological conditions .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- tert-Butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
- tert-Butyl N-[(3S,4S)-3-aminotetrahydropyran-4-yl]carbamate
- tert-Butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-3,4-diamine]
Uniqueness: tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control of chemical reactions is required .
Biological Activity
Tert-butyl N-(3-aminooxan-4-yl)carbamate is a compound with diverse biological activities, primarily studied for its potential applications in pharmacology and medicinal chemistry. Below is a comprehensive overview of its biological properties, mechanisms of action, and research findings.
1. Neuroprotective Effects
- Mechanism : The compound demonstrates neuroprotective properties by interacting with enzymes and receptors implicated in neurodegenerative diseases. Similar carbamate derivatives have shown protective effects against amyloid beta-induced oxidative stress and neuroinflammation, suggesting potential applications in conditions like Alzheimer’s disease.
- Evidence :
- Preliminary studies indicate that the compound may modulate enzymatic activity and receptor signaling pathways, potentially influencing cell survival and apoptosis.
- Interaction with astrocytes stimulated by amyloid beta has been observed in related compounds, reducing inflammatory cytokines such as TNF-α and IL-6 .
2. Enzyme Modulation
- Protein-Ligand Interactions : The carbamate group in the molecule can form covalent bonds with active sites of enzymes, affecting their activity. This property is particularly relevant for studying enzyme mechanisms and designing inhibitors for therapeutic purposes .
- Potential Targets :
3. Anti-Cancer Potential
- Kinase Inhibition : Structurally related carbamates have been explored as ERK1/2 kinase inhibitors, which are implicated in cancer cell proliferation. While specific data on this compound is limited, its structural similarity suggests potential utility in oncology .
The biological activity of this compound is attributed to its unique structural features:
- Tert-butyl Carbamate Moiety : Enhances solubility and stability, facilitating better interaction with biological targets.
- Cyclic Oxane Structure : Contributes to selective binding with enzymes or receptors.
- Amino Group : Enables hydrogen bonding, which is crucial for interactions with active sites of proteins.
Neurodegenerative Diseases
- Research indicates that the compound may reduce oxidative stress and neuroinflammation in models of Alzheimer’s disease. These effects are mediated through inhibition of pro-inflammatory cytokines and modulation of amyloid beta aggregation pathways .
Cancer Therapy
- Related carbamates have shown efficacy as kinase inhibitors, particularly targeting ERK1/2 pathways involved in tumor growth. This suggests potential for further exploration into cancer therapeutics .
2. Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Cyclic oxane + carbamate | Neuroprotection, enzyme modulation |
| Tert-butyl ((3R,4R)-4-aminotetrahydro-pyran) | Tetrahydropyran derivative | Similar neuroprotective properties |
| Tert-butyl N-(2-aminoethyl)carbamate | Linear structure | Primarily used in peptide synthesis |
Data Table: Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| Solubility | Enhanced by tert-butyl group |
| Mechanism | Enzyme inhibition, receptor modulation |
Future Directions
Further investigation is required to fully elucidate the therapeutic potential of this compound:
- In Vivo Studies : To confirm neuroprotective effects observed in vitro.
- Target Identification : Detailed studies on specific enzymes or receptors modulated by the compound.
- Drug Development : Optimization for bioavailability and efficacy in neurological and oncological conditions.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(3-aminooxan-4-yl)carbamate, and how are reaction conditions optimized?
The synthesis typically involves multi-step protection-deprotection strategies. For example, analogous compounds are synthesized via condensation of aldehydes with protected amines, followed by reduction and carbamate formation using tert-butoxycarbonyl (Boc) anhydride . Key solvents include dichloromethane or THF, with catalysts like triethylamine to enhance yields. Optimization focuses on temperature control (e.g., reflux at 60–80°C) and stoichiometric ratios to minimize side products .
Q. How should this compound be stored to ensure stability during experiments?
Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can degrade the carbamate moiety . Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) are recommended to establish shelf life .
Q. What analytical techniques are most reliable for characterizing this compound?
Use 1H/13C NMR to confirm structural integrity, focusing on the tert-butyl group (δ ~1.4 ppm in 1H NMR) and carbamate carbonyl (δ ~155 ppm in 13C NMR). LC-MS (ESI+) validates molecular weight (e.g., [M+H]+ peak). Purity is assessed via HPLC with a C18 column and UV detection at 210–254 nm .
Q. What safety precautions are essential when handling this compound in the lab?
Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water. Store separately from incompatible reagents (e.g., strong acids) .
Advanced Research Questions
Q. How can reaction pathways involving this compound be monitored in real time?
In situ FTIR tracks functional group transformations (e.g., disappearance of amine peaks at ~3300 cm⁻¹). Reaction calorimetry identifies exothermic events during Boc deprotection. For stereochemical analysis, chiral HPLC or circular dichroism resolves enantiomers .
Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?
Perform solubility parameter calculations (Hansen parameters) to identify optimal solvents. If literature data conflicts, replicate experiments under controlled conditions (e.g., dry DMF vs. wet DMSO). Cross-validate using DFT simulations to predict reactivity under varying pH/temperature .
Q. How can computational modeling aid in designing derivatives of this compound for drug discovery?
Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases). QM/MM simulations assess transition states for carbamate cleavage. ADMET prediction tools (e.g., SwissADME) prioritize derivatives with favorable pharmacokinetics .
Q. What advanced techniques confirm the compound’s chirality and enantiomeric excess?
X-ray crystallography provides absolute configuration. Dynamic NMR (e.g., NOESY) detects diastereotopic protons. For enantiomeric excess, use chiral shift reagents (e.g., Eu(hfc)₃) in 1H NMR or supercritical fluid chromatography (SFC) with polysaccharide columns .
Q. How do steric and electronic effects influence the reactivity of the Boc-protected amine in this compound?
Steric hindrance from the tert-butyl group slows nucleophilic attacks but stabilizes intermediates. Hammett studies correlate substituent effects on reaction rates. Electrostatic potential maps (MEPs) from DFT highlight nucleophilic/electrophilic sites .
Q. What methodologies assess the compound’s potential toxicity in preclinical studies?
Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells. In silico tools (e.g., ProTox-II) predict LD50 and organ-specific toxicity. Metabolite profiling via HRMS/MS identifies toxic degradation products .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., CID 90442826) to validate assignments .
- Troubleshooting : Low yields in Boc protection? Ensure anhydrous conditions and use molecular sieves to scavenge water .
- Scalability : Transition from batch to flow chemistry improves reproducibility for multi-gram syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
